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molecular formula C12H16O B1582573 4-(Tert-pentyl)benzaldehyde CAS No. 67468-54-6

4-(Tert-pentyl)benzaldehyde

Cat. No. B1582573
M. Wt: 176.25 g/mol
InChI Key: CFMSVJPRGKKHRS-UHFFFAOYSA-N
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Patent
US07259183B2

Procedure details

The title compound was synthesized in analogy to 4-cyclopropyl benzaldehyde (described in example S53) using 1-bromo-4-(1,1-dimethylpropyl)-benzene [synthesized in analogy to a procedure described in J. Chem. Res. Miniprint. 12:2701-2733 (1997)] (250 mg, 1.10 mmol), n-BuLi (825 μl, 1.6M solution in hexane, 1.32 mmol) and DMF (427 μl, 5.50 mmol). The isolated residue was purified by flash column chromatography (1:9 ether:pentane) to give 4-(1,1-dimethylpropyl)-benzaldehyde (175 mg, 90%) as a colorless oil. 1H NMR (CDCl3, 300 MHz): δ 9.99 (s, 1H), 7.82 (d, J=8.5 Hz, 2H), 7.50 (d, J=8.5 Hz, 2H), 1.69 (q, J=7.5 Hz, 2H), 1.32 (s, 6H), 0.68 (t, J=7.5 Hz, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
825 μL
Type
reactant
Reaction Step Three
Name
Quantity
427 μL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(C2C=CC([CH:8]=[O:9])=CC=2)CC1.Br[C:13]1[CH:18]=[CH:17][C:16]([C:19]([CH3:23])([CH3:22])[CH2:20][CH3:21])=[CH:15][CH:14]=1.[Li]CCCC.CN(C=O)C>>[CH3:22][C:19]([C:16]1[CH:17]=[CH:18][C:13]([CH:8]=[O:9])=[CH:14][CH:15]=1)([CH3:23])[CH2:20][CH3:21]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C1=CC=C(C=O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(CC)(C)C
Step Three
Name
Quantity
825 μL
Type
reactant
Smiles
[Li]CCCC
Step Four
Name
Quantity
427 μL
Type
reactant
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
synthesized in analogy to a procedure
CUSTOM
Type
CUSTOM
Details
The isolated residue was purified by flash column chromatography (1:9 ether:pentane)

Outcomes

Product
Name
Type
product
Smiles
CC(CC)(C)C1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 175 mg
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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